molecular formula C15H16O3 B13060080 Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate

Cat. No.: B13060080
M. Wt: 244.28 g/mol
InChI Key: FWKJNOHCQIVKGH-UHFFFAOYSA-N
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Description

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a carboxylate ester functional group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable spirocyclic ketone with benzyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate has been identified as a promising scaffold for the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets, particularly in the realm of receptor modulation and enzyme inhibition.

  • Kappa Opioid Receptor Modulation : Research indicates that compounds structurally related to this compound may exhibit potent activity at kappa opioid receptors, which are implicated in pain management and addiction therapies .

Case Study: Structure-Activity Relationship (SAR) Studies
A notable study explored the SAR of tetrahydroisoquinoline derivatives, revealing that modifications to the benzyl group can significantly influence receptor affinity and efficacy . This highlights the importance of this compound as a potential lead compound in opioid receptor research.

Chemical Synthesis Applications

Building Block for Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules. Its reactivity, characteristic of esters and carbonyl compounds, allows it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions.

Reaction Type Description
Nucleophilic SubstitutionCan react with nucleophiles to form new carbon-carbon bonds.
Condensation ReactionsUseful in forming larger cyclic structures or polymers.

Material Science Applications

Potential Use in Polymer Chemistry
Due to its unique structure, this compound can be utilized in the synthesis of novel polymers with tailored properties. The incorporation of spirocyclic structures into polymer backbones can enhance material characteristics such as elasticity, thermal stability, and chemical resistance.

Cosmetic Formulations

Research indicates that compounds like this compound may also find applications in cosmetic formulations due to their potential skin-beneficial properties . The compound's stability and compatibility with various cosmetic ingredients make it suitable for use in creams and lotions aimed at improving skin health.

Mechanism of Action

The mechanism of action of benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate is unique due to its specific combination of a benzyl group and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a spirocyclic structure that is significant for its biological interactions. The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of the spirocyclic framework followed by functionalization at the carboxylate position.

Pharmacological Activities

The biological activity of this compound has been explored in various studies, highlighting several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For example, derivatives of spirocyclic compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.12 to 0.25 μg/mL against pathogens such as E. coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Research indicates that spirocyclic compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The mechanism often involves the modulation of signaling pathways related to inflammation.
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are attributed to their ability to reduce oxidative stress and inhibit apoptosis in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 0.15 μg/mL, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanisms

In vitro assays demonstrated that this compound could protect neuronal cells from β-amyloid-induced toxicity. The compound reduced reactive oxygen species (ROS) production and enhanced cell viability by approximately 40% compared to untreated controls .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 0.15 μg/mL
Anti-inflammatoryCytokine inhibition
NeuroprotectiveCell viability increase by 40%

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

benzyl 7-oxospiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C15H16O3/c16-13-6-7-15(13)8-12(9-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

FWKJNOHCQIVKGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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